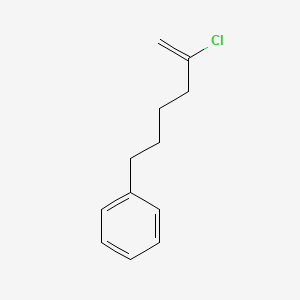

2-Chloro-6-phenyl-1-hexene

CAS No.: 1314922-71-8

Cat. No.: VC13536931

Molecular Formula: C12H15Cl

Molecular Weight: 194.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1314922-71-8 |

|---|---|

| Molecular Formula | C12H15Cl |

| Molecular Weight | 194.70 g/mol |

| IUPAC Name | 5-chlorohex-5-enylbenzene |

| Standard InChI | InChI=1S/C12H15Cl/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,8-9H,1,5-7,10H2 |

| Standard InChI Key | JPTXYQAGGOFBNX-UHFFFAOYSA-N |

| SMILES | C=C(CCCCC1=CC=CC=C1)Cl |

| Canonical SMILES | C=C(CCCCC1=CC=CC=C1)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Chloro-6-phenyl-1-hexene (C₁₂H₁₃Cl) features a six-carbon chain (hexene) with a terminal double bond at the first position, a chlorine substituent at the second carbon, and a phenyl group at the sixth carbon. Its IUPAC name derives from this arrangement:

-

Double bond position: Between C1 and C2.

-

Substituents: Chlorine at C2, phenyl at C6.

The compound’s structure can be represented as:

CH₂=CHCl–CH₂–CH₂–CH₂–C₆H₅

Comparative Analysis with Analogous Compounds

The reactivity and physical properties of 2-chloro-6-phenyl-1-hexene can be extrapolated from structurally related molecules:

| Compound | Molecular Formula | Key Features | Reactivity Profile |

|---|---|---|---|

| 6-Chloro-1-hexene | C₆H₁₁Cl | Chlorine at C6, terminal alkene | Cross-coupling, substitution |

| 1-Phenyl-1-hexene | C₁₂H₁₄ | Phenyl at C1, terminal alkene | Electrophilic addition, polymerization |

| 2-Chloro-1-pentene | C₅H₉Cl | Chlorine at C2, shorter chain | Elimination, nucleophilic substitution |

The phenyl group introduces steric hindrance and electronic effects (e.g., resonance stabilization), while the chlorine atom enhances electrophilicity at C2.

Synthetic Methodologies

Hypothetical Routes for Synthesis

While no documented synthesis of 2-chloro-6-phenyl-1-hexene exists, plausible pathways include:

Allylic Chlorination of 6-Phenyl-1-hexene

-

Reagents: Cl₂ or N-chlorosuccinimide (NCS) under radical initiation.

-

Mechanism: Radical-mediated chlorination at the allylic position (C2) of 6-phenyl-1-hexene.

-

Challenges: Regioselectivity control to avoid multiple chlorination sites.

Cross-Coupling Reactions

-

Catalyst: Palladium or rhodium complexes.

-

Substrates: Chloroalkene (e.g., 2-chloro-1-hexene) and phenylboronic acid.

-

Conditions: Suzuki-Miyaura coupling to attach the phenyl group at C6 .

Case Study: Lessons from Patent CN101503714A

Although Patent CN101503714A focuses on synthesizing (S)-2-chloro-1-phenylethanol derivatives, its use of baker’s yeast for asymmetric reduction highlights biocatalytic strategies that could adapt to 2-chloro-6-phenyl-1-hexene synthesis. Key takeaways:

-

Biocatalysts: Yeast enzymes (e.g., alcohol dehydrogenases) enable stereoselective reductions.

-

Co-substrates: Methanol or ethanol enhance reaction efficiency by regenerating cofactors .

Physicochemical Properties

Predicted Properties

Using computational tools (e.g., ChemDraw, Gaussian):

-

Boiling Point: ~210–220°C (estimated via group contribution methods).

-

Solubility: Low in water (<0.1 g/L); miscible with organic solvents (e.g., dichloromethane, toluene).

-

LogP: ~3.5 (indicative of high lipophilicity).

Spectroscopic Signatures

-

¹H NMR:

-

δ 5.6–5.8 ppm (doublet, alkene protons).

-

δ 2.1–2.3 ppm (multiplet, methylene adjacent to chlorine).

-

δ 7.2–7.4 ppm (multiplet, aromatic protons).

-

-

IR: C=C stretch (~1640 cm⁻¹), C-Cl stretch (~550 cm⁻¹).

Reactivity and Applications

Organic Synthesis

-

Cross-Coupling: Participation in Heck or Stille reactions to form carbon-carbon bonds.

-

Electrophilic Addition: Reactivity with H₂O or alcohols to form chlorohydrins or ethers.

Pharmaceutical Intermediates

The compound’s structure suggests utility in synthesizing:

-

Anticancer Agents: Analogous to chlorinated stilbenes (e.g., resveratrol derivatives).

-

Anti-inflammatory Drugs: Via functionalization of the phenyl group.

Material Science

-

Polymer Precursors: Copolymerization with styrene or ethylene for functionalized polymers.

-

Liquid Crystals: Phenyl and alkene groups may enable mesophase formation.

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric methods for enantiomerically pure forms.

-

Computational Modeling: DFT studies to predict reaction pathways and transition states.

-

Biological Screening: Testing antimicrobial or cytotoxic activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume